

Technical Guide: 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde

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Compound of Interest

Compound Name: 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde

Cat. No.: B022312

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CAS Number: 106827-26-3

This technical guide provides an in-depth overview of **5-(2,3-Dichlorophenyl)furan-2-carbaldehyde**, targeting researchers, scientists, and professionals in drug development. The document outlines the compound's chemical properties, a detailed synthesis protocol, and its reported biological activities, including potential mechanisms of action.

Chemical and Physical Properties

5-(2,3-Dichlorophenyl)furan-2-carbaldehyde is a furan derivative characterized by a dichlorophenyl substituent at the 5-position of the furan ring and a carbaldehyde group at the 2-position.^[1] The presence of chlorine atoms on the phenyl ring enhances the compound's lipophilicity and is suggested to influence its biological activity.^[1]

Property	Value	Source
CAS Number	106827-26-3	[2]
Molecular Formula	C ₁₁ H ₆ Cl ₂ O ₂	[2]
Molecular Weight	241.07 g/mol	[2]
IUPAC Name	5-(2,3-dichlorophenyl)furan-2-carbaldehyde	[2]
Canonical SMILES	<chem>C1=CC(=C(C(=C1)Cl)Cl)C2=C C=C(O2)C=O</chem>	[2]
InChI Key	DFXHLUMKJNNXSE- UHFFFAOYSA-N	[2]

Synthesis Protocol

A plausible and efficient method for the synthesis of **5-(2,3-Dichlorophenyl)furan-2-carbaldehyde** is the Suzuki-Miyaura cross-coupling reaction.[3][4][5] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. In this case, 5-bromo-2-furaldehyde is coupled with 2,3-dichlorophenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

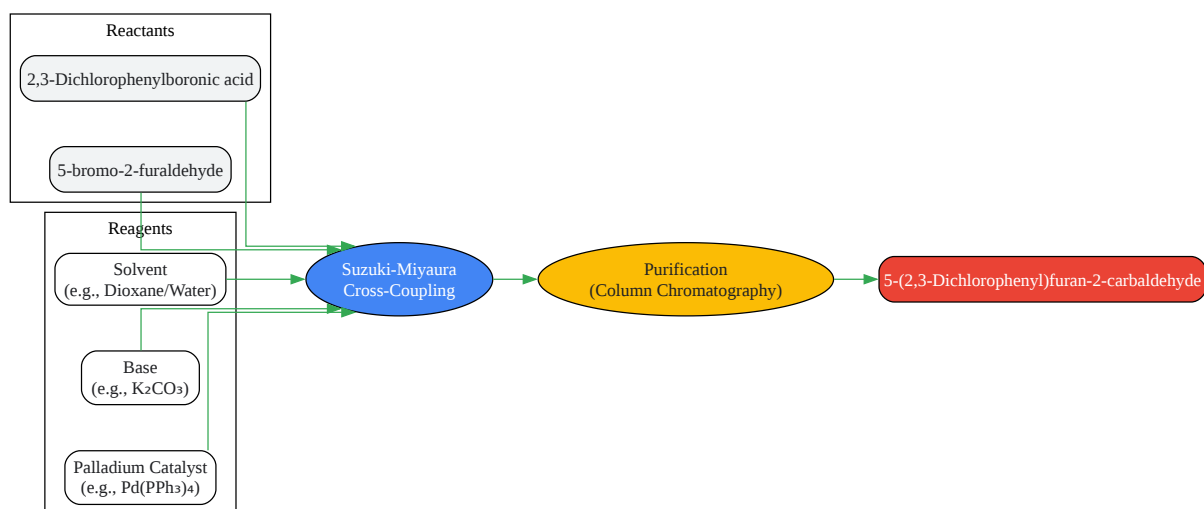
Materials:

- 5-bromo-2-furaldehyde
- 2,3-Dichlorophenylboronic acid[6][7][8]
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])[3]
- Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))[3]
- Solvent system (e.g., 1,4-Dioxane/water or Dimethoxyethane)[3][5]
- Inert gas (Argon or Nitrogen)

- Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

- To a round-bottom flask, add 5-bromo-2-furaldehyde (1 equivalent), 2,3-dichlorophenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).
- Evacuate and backfill the flask with an inert gas (e.g., argon) multiple times to ensure an inert atmosphere.
- Add the degassed solvent system to the flask.
- Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **5-(2,3-Dichlorophenyl)furan-2-carbaldehyde**.



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Synthetic workflow for 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde.

Spectroscopic Data (Expected)

While specific experimental spectra for **5-(2,3-Dichlorophenyl)furan-2-carbaldehyde** are not readily available in the searched literature, the following tables summarize the expected spectroscopic characteristics based on data from analogous furan-2-carbaldehyde derivatives.

[9][10][11][12]

Expected ¹H NMR Data

Protons	Chemical Shift (δ , ppm)	Multiplicity
Aldehydic-H	9.6-9.8	s
Phenyl-H	7.3-7.8	m
Furan-H	7.0-7.5	d, d

Expected ^{13}C NMR Data

Carbon Atom	Chemical Shift (δ , ppm)
C=O (Aldehyde)	175-180
C-Cl (Phenyl)	130-140
C-H (Phenyl)	125-135
C-O (Furan)	150-160
C-C (Furan)	110-125

Expected FTIR Data

Functional Group	Wavenumber (cm^{-1})
C=O Stretch (Aldehyde)	1670-1700
C-H Stretch (Aromatic)	3000-3100
C=C Stretch (Aromatic)	1450-1600
C-O Stretch (Furan)	1000-1300
C-Cl Stretch	600-800

Biological Activity and Experimental Protocols

5-(2,3-Dichlorophenyl)furan-2-carbaldehyde has been identified as a compound with potential therapeutic applications, including urease inhibition, antimicrobial, and antitumor activities.^[1]

Urease Inhibition

The compound has shown potential as a urease inhibitor.[1] Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in pathologies associated with *Helicobacter pylori* infections.

Experimental Protocol: Urease Inhibition Assay (General)

- Prepare a solution of urease enzyme in a suitable buffer.
- Prepare various concentrations of the test compound, **5-(2,3-Dichlorophenyl)furan-2-carbaldehyde**.
- In a 96-well plate, add the urease solution to wells containing the test compound and a standard inhibitor (e.g., thiourea).
- Pre-incubate the plate at a controlled temperature.
- Initiate the reaction by adding a urea solution.
- Measure the production of ammonia over time using a colorimetric method (e.g., Nessler's reagent).
- Calculate the percentage of inhibition and determine the IC₅₀ value.

Antimicrobial Activity

The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]

Experimental Protocol: Broth Microdilution Method (General)

- Prepare a standardized inoculum of the target bacteria.
- Serially dilute the test compound in a 96-well microtiter plate containing a suitable growth medium.
- Inoculate each well with the bacterial suspension.

- Include positive (bacteria and medium) and negative (medium only) controls.
- Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
- Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits bacterial growth.

Antitumor Activity

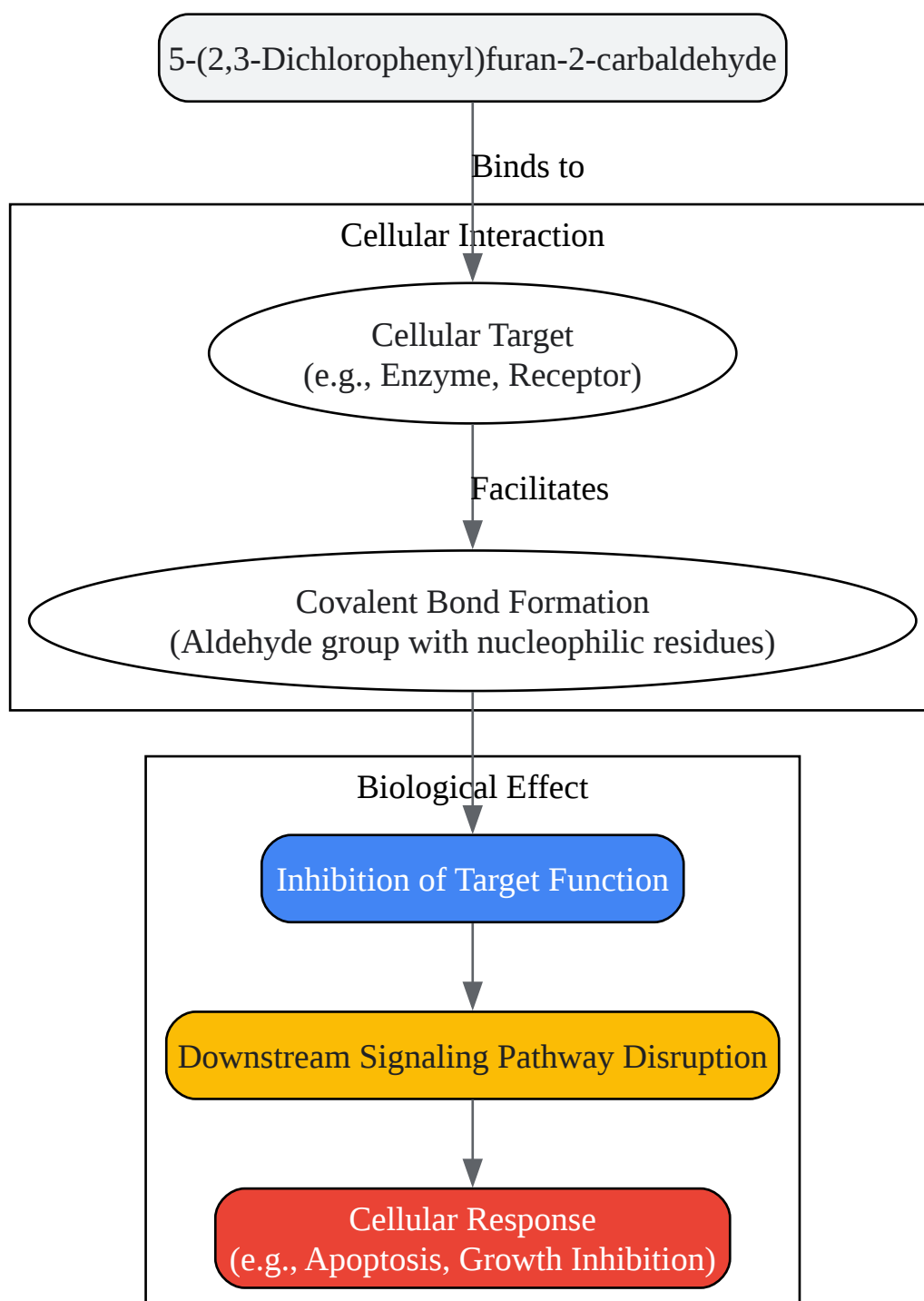
Cytotoxic effects on cancer cell lines have been observed, suggesting potential for anticancer therapies.^[1]

Experimental Protocol: MTT Cytotoxicity Assay (General)

- Seed cancer cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **5-(2,3-Dichlorophenyl)furan-2-carbaldehyde** for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value.

Hypothetical Mechanism of Action

The biological activities of **5-(2,3-Dichlorophenyl)furan-2-carbaldehyde** are likely attributed to the reactivity of its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues, such as cysteine or histidine, in the active sites of enzymes or on the surface of proteins, leading to their inhibition.^[1] The dichlorophenyl and furan moieties contribute to the molecule's overall lipophilicity and steric properties, which can influence its binding affinity and specificity to biological targets.^[1]



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Hypothetical mechanism of action for 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde.

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